

# General Stability Storage Conditions for Pharmaceuticals

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## Compound Focus: NG25 trihydrochloride

CAS No.: 1315355-93-1

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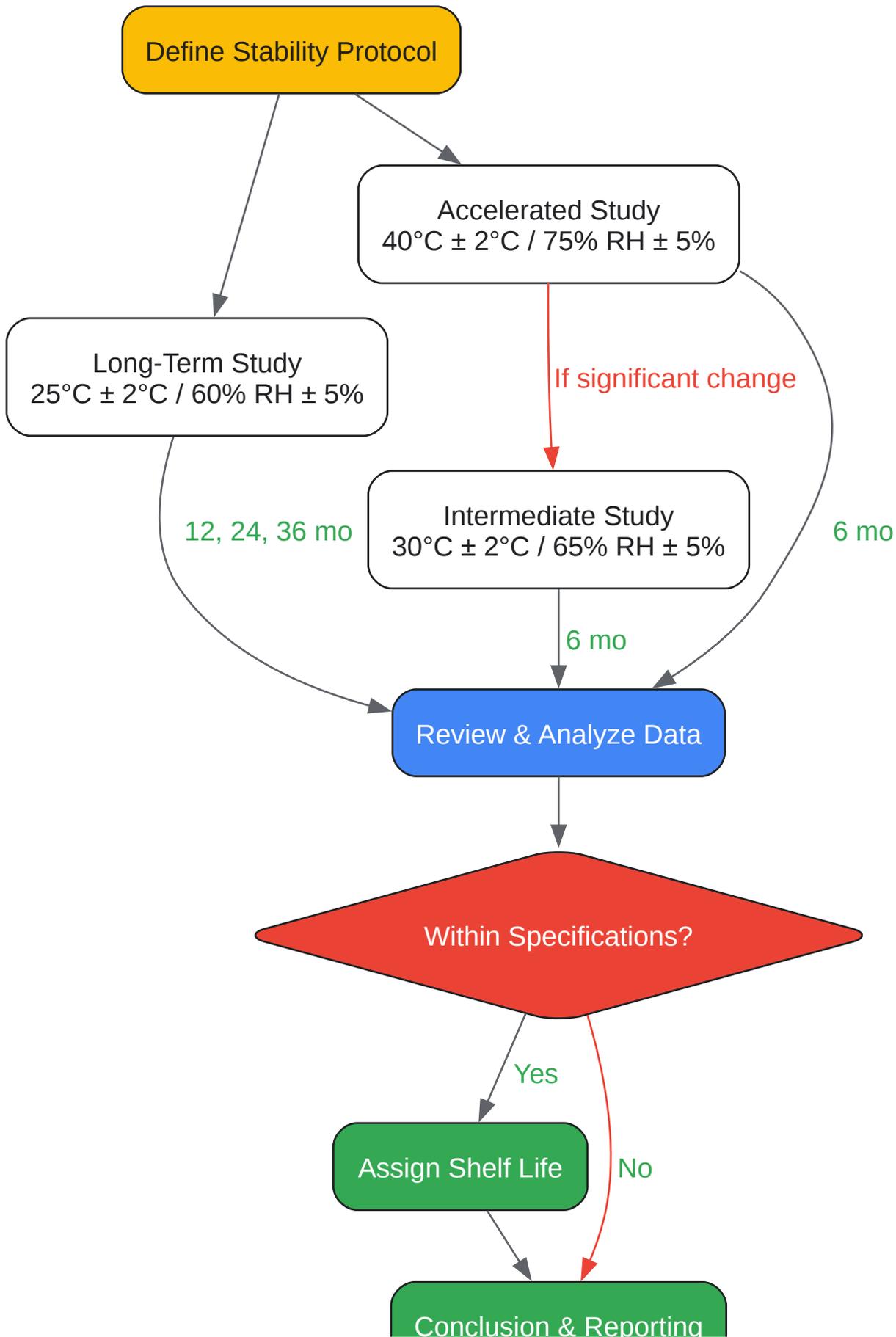
The table below outlines the standard stability storage conditions as defined by ICH guidelines for pharmaceutical products [1].

Study Type	Standard Conditions	Typical Duration	Purpose
Long-term	25°C ± 2°C / 60% RH ± 5% RH	24 to 36 months	To determine shelf life under expected storage conditions [1].
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	24 months (varies)	To bridge data when long-term results are borderline, especially for subtropical climates [1].
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	Usually 6 months	To rapidly predict shelf life and identify potential degradation pathways [1].
Special (Cold)	2°C to 8°C	Varies	For sensitive products like biologics and vaccines [1].
Special (Freeze)	-20°C	Varies	For certain biopharmaceuticals or cell-based therapies [1].

Study Type	Standard Conditions	Typical Duration	Purpose
Special (Ultra-low)	-80°C	Varies	For extremely sensitive materials like gene therapies [1].

## Stability Study Workflow Diagram

The following diagram illustrates a generalized workflow for conducting stability studies, from defining storage conditions to determining a product's shelf life.



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## Key Factors in Stability Study Design

When designing stability studies, especially for a new substance, several factors are critical [1]:

- **Drug Formulation:** The physical state (solid, liquid, injectable) determines susceptibility to factors like hydrolysis (liquids) or moisture absorption (solids).
- **Packaging Material:** The packaging must provide adequate barriers against moisture, oxygen, and light. Compatibility between the product and container is also crucial to prevent leaching or adsorption.
- **Environmental Challenges:** Consider the entire lifecycle, including transportation and storage in different **climatic zones**, which may expose the product to temperature and humidity excursions.

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## References

1. In Pharma Industry | GMP Insiders Stability Storage Conditions [gmpinsiders.com]

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